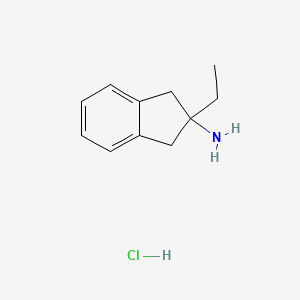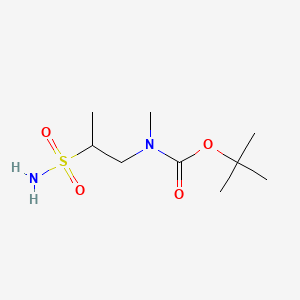
tert-butyl N-methyl-N-(2-sulfamoylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-methyl-N-(2-sulfamoylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a sulfamoylpropyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(2-sulfamoylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-(2-sulfamoylpropyl)amine. The reaction is carried out under anhydrous conditions using a base such as triethylamine to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-methyl-N-(2-sulfamoylpropyl)carbamate can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the carbamate moiety, converting it into the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-butyl N-methyl-N-(2-sulfamoylpropyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the stepwise construction of peptides .
Biology: In biological research, this compound can be used to modify proteins and peptides, aiding in the study of protein structure and function.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-(2-sulfamoylpropyl)carbamate involves the formation of a stable carbamate bond that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various reaction conditions. The sulfamoyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in different chemical environments .
Comparison with Similar Compounds
tert-butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-methyl-N-(2-sulfamoylpropyl)carbamate.
N-methyl-N-(2-sulfamoylpropyl)amine: A precursor in the synthesis of this compound.
tert-butyl N-(2-sulfamoylethyl)carbamate: Another carbamate compound with similar protecting group properties.
Uniqueness: this compound is unique due to the presence of both a methyl group and a sulfamoylpropyl group, which provide distinct chemical properties and reactivity compared to other carbamates. The combination of these functional groups allows for selective protection and modification of amines in complex synthetic pathways.
Properties
Molecular Formula |
C9H20N2O4S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(2-sulfamoylpropyl)carbamate |
InChI |
InChI=1S/C9H20N2O4S/c1-7(16(10,13)14)6-11(5)8(12)15-9(2,3)4/h7H,6H2,1-5H3,(H2,10,13,14) |
InChI Key |
ZMEYTYSDLCWSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile](/img/structure/B13470808.png)
![2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride](/img/structure/B13470814.png)
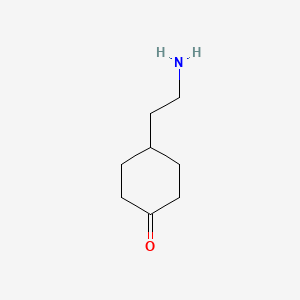
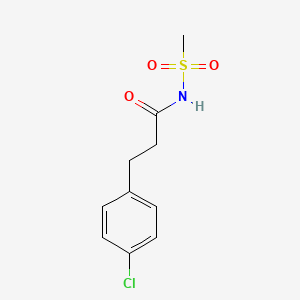
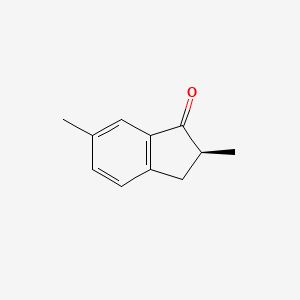
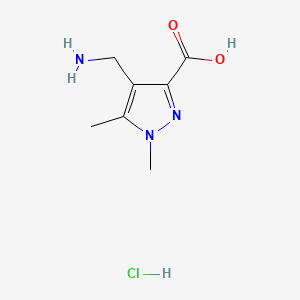
![4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B13470849.png)
![methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B13470850.png)
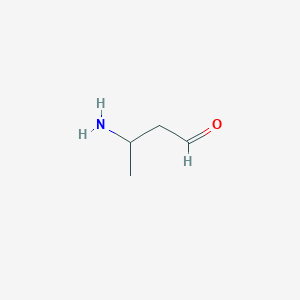
![Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13470858.png)
